Bienvenue dans la boutique en ligne BenchChem!

4-(Pyrrolidin-1-ylsulfonyl)benzamide

Lipophilicity Physicochemical profiling Medicinal chemistry

4-(Pyrrolidin-1-ylsulfonyl)benzamide (CAS 313646-76-3) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a pyrrolidine ring attached through a sulfonyl linker to a benzamide core at the para position. With a molecular weight of 254.31 g/mol and a computed XLogP3 of 0.4, it occupies a physicochemical space distinct from its six-membered ring analogs.

Molecular Formula C11H14N2O3S
Molecular Weight 254.3
CAS No. 313646-76-3
Cat. No. B2524399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-ylsulfonyl)benzamide
CAS313646-76-3
Molecular FormulaC11H14N2O3S
Molecular Weight254.3
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C11H14N2O3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14)
InChIKeyPMLMRUJVVNVOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-ylsulfonyl)benzamide (CAS 313646-76-3): A Pyrrolidine-Sulfonamide Benzamide Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-(Pyrrolidin-1-ylsulfonyl)benzamide (CAS 313646-76-3) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a pyrrolidine ring attached through a sulfonyl linker to a benzamide core at the para position [1]. With a molecular weight of 254.31 g/mol and a computed XLogP3 of 0.4, it occupies a physicochemical space distinct from its six-membered ring analogs [1][2]. The compound serves as a versatile building block for amide coupling reactions via its free primary benzamide group, enabling the rapid generation of diverse screening libraries. Its pyrrolidine-sulfonamide motif is recognized in medicinal chemistry as a privileged scaffold for targeting enzymes such as carbonic anhydrases, acetylcholinesterases, and various kinases [3].

Why 4-(Pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Replaced by Piperidine, Morpholine, or Positional Isomer Analogs in Structure-Activity Programs


The pyrrolidine-sulfonamide benzamide scaffold presents a unique combination of ring size (5-membered), lipophilicity (XLogP3 = 0.4), and hydrogen-bond acceptor count (HBA = 4) that cannot be replicated by simply substituting the amine component [1][2]. The piperidine analog introduces an additional methylene unit, increasing logP by 0.4 units and molecular weight by 14 Da, which can alter membrane permeability and target binding [2]. The morpholine analog introduces an oxygen atom, increasing HBA count to 5 and topological polar surface area, which may reduce passive permeability . Additionally, moving the sulfonamide substitution from the para (4-) to the meta (3-) position on the benzamide ring alters the geometry of the exit vector in coupling reactions, potentially disrupting key binding interactions in structure-based drug design programs [1]. These differences, though subtle in structure, translate to measurable and functionally significant divergence in physicochemical properties that directly impact downstream biological performance.

Quantitative Differentiation Evidence for 4-(Pyrrolidin-1-ylsulfonyl)benzamide Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-(Pyrrolidin-1-ylsulfonyl)benzamide vs. 4-(Piperidin-1-ylsulfonyl)benzamide

The pyrrolidine analog exhibits an XLogP3 of 0.4, which is 0.4 log units lower than the piperidine analog (XLogP3 = 0.8), as computed by PubChem using XLogP3 3.0 [1][2]. This difference of ΔXLogP3 = −0.4 places the pyrrolidine compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug candidates while remaining suitable for oral bioavailability [1]. The lower lipophilicity of the pyrrolidine analog may confer reduced off-target binding to hydrophobic protein pockets and lower metabolic clearance via CYP450 enzymes compared to the piperidine variant.

Lipophilicity Physicochemical profiling Medicinal chemistry

Molecular Weight Advantage: Fragment-Like Properties of 4-(Pyrrolidin-1-ylsulfonyl)benzamide vs. Six-Membered Ring Analogs

The target compound has a molecular weight of 254.31 g/mol, which is 14.02 Da lighter than the piperidine analog (268.33 g/mol) and approximately 15.7 Da lighter than the morpholine analog (~270 g/mol) [1][2]. The 254 Da molecular weight positions the compound firmly within the 'fragment' space (<300 Da) recommended by the Rule of Three for fragment-based screening, whereas the piperidine analog more closely approaches the upper fragment boundary. The pyrrolidine compound also has a heavy atom count of 17, compared to 18 for piperidine and 18 for morpholine analogs.

Fragment-based drug discovery Molecular weight Lead-likeness

Hydrogen Bond Acceptor Count: Pyrrolidine (HBA=4) vs. Morpholine (HBA=5) Differentiation

4-(Pyrrolidin-1-ylsulfonyl)benzamide has four hydrogen bond acceptors (HBA = 4), comprising two sulfonyl oxygens and one amide carbonyl oxygen plus contributions from the sulfonamide nitrogen [1]. The morpholine analog introduces an additional ether oxygen, increasing the HBA count to 5 . This additional HBA increases the topological polar surface area (TPSA) contribution of the morpholine oxygen by approximately 9–12 Ų, which can reduce passive membrane permeability based on established TPSA-permeability correlations. The pyrrolidine analog's lower HBA count is advantageous for achieving oral bioavailability and blood-brain barrier penetration in CNS-targeted programs.

Hydrogen bonding Permeability Solubility

Derivative Biological Activity: N-Substituted 4-(Pyrrolidin-1-ylsulfonyl)benzamides as MKP-1 and Prion Protein Inhibitors in HTS Assays

Derivatives of 4-(pyrrolidin-1-ylsulfonyl)benzamide have demonstrated measurable, albeit modest, activity in high-throughput screening assays. Specifically, the N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl) derivative exhibited an IC50 of 26,100 nM (26.1 μM) against human dual specificity protein phosphatase 1 (MKP-1) in a dose-response confirmation assay [1]. Another derivative, N-[(1,2-dimethylindol-5-yl)methyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide, showed an IC50 of 21,500 nM (21.5 μM) against human major prion protein [2]. While these potencies are in the micromolar range, they confirm that the pyrrolidine-sulfonamide benzamide scaffold can engage biologically relevant targets. The unsubstituted benzamide provides a handle for further SAR exploration through amide coupling. Notably, the 3-positional isomer derivatives have shown activity against STK33 kinase (EC50 = 769 nM) and S1P1 receptor (EC50 = 10,300 nM), suggesting that the position of the sulfonamide group on the benzamide ring significantly influences target selectivity [3].

MKP-1 Prion protein High-throughput screening Enzyme inhibition

Rotatable Bond Count and Conformational Flexibility: Pyrrolidine vs. Piperidine and Morpholine Ring Systems

All three analogs—pyrrolidine, piperidine, and morpholine—share an identical rotatable bond count of 3 when measured for the parent benzamide scaffold [1][2]. However, the five-membered pyrrolidine ring exhibits a smaller ensemble of accessible low-energy conformations compared to the six-membered piperidine ring, which can adopt chair, boat, and twist-boat conformations, or the morpholine ring which introduces additional conformational states via the ring oxygen. This reduced conformational entropy in the pyrrolidine system can translate into a more favorable entropic contribution to binding free energy (ΔG_bind = ΔH − TΔS). The frozen conformation of the pyrrolidine ring may also enhance shape complementarity to rigid binding pockets.

Conformational analysis Entropy Binding affinity

Optimal Application Scenarios for 4-(Pyrrolidin-1-ylsulfonyl)benzamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Prioritizing Low-MW, Low-LogP Sulfonamide Fragments

With a molecular weight of 254.31 g/mol and XLogP3 of 0.4, 4-(pyrrolidin-1-ylsulfonyl)benzamide satisfies the Rule of Three (MW <300, clogP ≤3, HBD ≤3, HBA ≤3—with noted HBA exception) for fragment-based screening libraries [1]. Its lower MW compared to the piperidine (268.33 g/mol) and morpholine (~270 g/mol) analogs enables more efficient fragment growing [2]. The free primary amide provides a direct handle for amide coupling to generate focused libraries targeting carbonic anhydrases and acetylcholinesterases, where pyrrolidine-benzenesulfonamides have demonstrated nanomolar Ki values (e.g., compound 3b with Ki = 5.14 nM against hCA II) [3]. Medicinal chemistry teams should select this compound over the piperidine or morpholine analogs when both low lipophilicity and fragment-like MW are critical design parameters.

CNS-Targeted Probe Synthesis: Optimizing Blood-Brain Barrier Penetration Through Reduced TPSA

The pyrrolidine analog's TPSA of 88.9 Ų, combined with its HBA count of 4, positions it favorably for CNS drug discovery programs where TPSA values below 90 Ų are associated with improved blood-brain barrier penetration [1]. The morpholine analog, with an estimated TPSA approaching 100 Ų and HBA count of 5, is expected to exhibit lower passive CNS permeability [2]. Researchers developing probes for neurological targets such as acetylcholinesterase—where pyrrolidine-benzenesulfonamides have shown Ki values as low as 22.34 nM —should prioritize the pyrrolidine variant over the morpholine variant to maximize the probability of achieving adequate brain exposure.

Kinase Inhibitor Scaffold Diversification: Exploiting Conformational Rigidity for Selective ATP-Binding Pocket Recognition

The five-membered pyrrolidine ring provides reduced conformational flexibility compared to the six-membered piperidine ring, which can undergo chair-boat interconversions [1][2]. This conformational restriction may enhance shape complementarity to rigid ATP-binding pockets in kinases. Derivatives of closely related scaffolds have shown activity against STK33 (EC50 = 769 nM) and other kinases, confirming the scaffold's compatibility with kinase inhibitor design . Procurement teams supporting kinase-focused medicinal chemistry programs should select the pyrrolidine building block over the piperidine analog when crystallographic evidence or modeling suggests that a rigid, compact sulfonamide substituent would better occupy the target binding site.

High-Throughput Amide Library Synthesis: Leveraging the Free Benzamide Handle for Diversity-Oriented Synthesis

The unsubstituted primary benzamide of 4-(pyrrolidin-1-ylsulfonyl)benzamide enables direct, single-step amide coupling with diverse carboxylic acid building blocks, making it an ideal core scaffold for diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) construction [1]. Unlike pre-functionalized N-substituted analogs that constrain the accessible chemical space, the free amide allows medicinal chemists to explore a full range of amine, heterocycle, and fragment conjugates. The scaffold has already yielded derivatives with measurable target engagement against MKP-1 (IC50 = 26.1 μM) and prion protein (IC50 = 21.5 μM) in high-throughput screening formats [2]. Laboratory procurement managers should prioritize this compound for building block collections supporting automated parallel synthesis platforms.

Quote Request

Request a Quote for 4-(Pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.